molecular formula C22H22N2O6 B6500112 (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 384351-15-9

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B6500112
CAS No.: 384351-15-9
M. Wt: 410.4 g/mol
InChI Key: DKAYTZLEGBTAMA-FSJBWODESA-N
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Description

This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone derivatives.

    Introduction of the Hydrazone Group: The hydrazone group is introduced by reacting the benzofuran derivative with hydrazine hydrate and 2-methoxybenzaldehyde under reflux conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone group can be reduced to form a hydrazine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like ammonia or primary amines under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Studies on its biological activity can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazone group, in particular, may play a crucial role in its interaction with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (E)-5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate: This compound shares a similar structure but with an isopropyl ester group instead of an ethyl ester group.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, which also exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of functional groups and the benzofuran core

Properties

IUPAC Name

ethyl 5-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-4-28-22(26)21-14(2)30-19-10-9-16(11-17(19)21)29-13-20(25)24-23-12-15-7-5-6-8-18(15)27-3/h5-12H,4,13H2,1-3H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAYTZLEGBTAMA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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